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molecular formula C12H15NOS B8307098 5-tert-Butyl-2-methyl-4-thiocyanato-phenol

5-tert-Butyl-2-methyl-4-thiocyanato-phenol

Cat. No. B8307098
M. Wt: 221.32 g/mol
InChI Key: BJAXARBQKRLWEV-UHFFFAOYSA-N
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Patent
US05834506

Procedure details

In a 5 L flask were placed 350 g (2.13 mol) of 5-tert-butyl-2-methyl-phenol, sodium thiocyanide (555 g, 6.85 mol) and MeOH (1400 mL), and the resulting mixture cooled to 7° C. A solution of sodium bromide (214 g, 2.08 mol), bromine (126 mL, 2.38 mol), and MeOH (1800 mL) was added slowly and the temperature raised to 40° C. over a period of 30 minutes. The precipitants were filtered and the filtrate concentrated by half. Saturated sodium carbonate (3.5 L) and H2O (4.5 L) were added. The mixture was extracted with EtOAc (3 L), and the organic layers were combined and concentrated. To this residue were added t-butylmethyl ether (500 mL) and hexanes (500 mL), and the mixture was allowed to stand for 17 hours at -5° C. The precipitants were filtered to give the title compound, m.p. 99°-102° C. 1H NMR (CDCl3) δ 1.46 (s, 9 H), 2.22 (s, 3 H), 5.01 (s, 1 H), 6.89 (s, 1 H), 7.49 (s, 1 H).
Quantity
350 g
Type
reactant
Reaction Step One
Name
sodium thiocyanide
Quantity
555 g
Type
reactant
Reaction Step One
Name
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step Two
Quantity
126 mL
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].[S:13](C#N)[C:14]#[N:15].[Na].[Br-].[Na+].BrBr>CO>[C:1]([C:5]1[C:6]([S:13][C:14]#[N:15])=[CH:7][C:8]([CH3:12])=[C:9]([OH:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,^1:17|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)O)C
Name
sodium thiocyanide
Quantity
555 g
Type
reactant
Smiles
S(C#N)C#N.[Na]
Name
Quantity
1400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
214 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
126 mL
Type
reactant
Smiles
BrBr
Name
Quantity
1800 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 5 L flask were placed
FILTRATION
Type
FILTRATION
Details
The precipitants were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated by half
ADDITION
Type
ADDITION
Details
Saturated sodium carbonate (3.5 L) and H2O (4.5 L) were added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To this residue were added t-butylmethyl ether (500 mL) and hexanes (500 mL)
FILTRATION
Type
FILTRATION
Details
The precipitants were filtered

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=CC(=C(C1)O)C)SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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